molecular formula C14H10BrClO2 B4222884 1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B4222884
M. Wt: 325.58 g/mol
InChI Key: APRUEVWBRFNKAI-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl and phenoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone typically involves the reaction of 4-bromobenzoyl chloride with 4-chlorophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-bromobenzoyl chloride+4-chlorophenolbaseThis compound\text{4-bromobenzoyl chloride} + \text{4-chlorophenol} \xrightarrow{\text{base}} \text{this compound} 4-bromobenzoyl chloride+4-chlorophenolbase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced forms.

Scientific Research Applications

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-2-(4-fluorophenoxy)ethanone
  • 1-(4-bromophenyl)-2-(4-methylphenoxy)ethanone
  • 1-(4-chlorophenyl)-2-(4-bromophenoxy)ethanone

Uniqueness

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone is unique due to the specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRUEVWBRFNKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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